molecular formula C20H23NO2 B1359594 3,4-Dimethyl-3'-morpholinomethyl benzophenone CAS No. 898791-74-7

3,4-Dimethyl-3'-morpholinomethyl benzophenone

Cat. No. B1359594
M. Wt: 309.4 g/mol
InChI Key: KOAHESXSDJDPSV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-3’-morpholinomethyl benzophenone consists of 20 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

Photophore Applications in Biochemistry and Material Science

Benzophenone (BP) photophores, including derivatives like 3,4-Dimethyl-3'-morpholinomethyl benzophenone, have widespread applications in biological chemistry, bioorganic chemistry, and material science. These compounds can form a biradicaloid triplet state upon excitation, leading to hydrogen atom abstraction and the formation of stable covalent C-C bonds. This property is exploited in various ways, such as binding/contact site mapping of ligand-protein interactions, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Excited State Processes in Polymerization Photoinitiators

The reactivity of substituted benzophenones like 3,4-Dimethyl-3'-morpholinomethyl benzophenone in polymerization photoinitiators is significant. Their efficiency in excited state processes is crucial in the field of polymer science. The reactivity varies with the nature and position of the substituent, influencing the rate of polymerization and the stability of the resultant polymers (Fouassier et al., 1995).

Structural Analysis in Fungicides

In fungicides like dimethomorph, the structural analysis of 3,4-dimethyl substituted compounds reveals important interactions and conformations. This knowledge is crucial for understanding the efficacy and mechanism of action of these fungicides (Kang et al., 2015).

Synthesis of Morpholine Conjugated Benzophenone Analogues

The synthesis of novel morpholine conjugated benzophenone analogues, including 3,4-Dimethyl-3'-morpholinomethyl benzophenone, has shown significant anti-proliferative activity against various types of neoplastic cells. This suggests potential applications in the development of new anticancer drugs (Al‐Ghorbani et al., 2017).

Photoreduction Mechanisms in Environmental Chemistry

The photoreduction mechanisms of benzophenones, including 3,4-Dimethyl-3'-morpholinomethyl benzophenone, are crucial in environmental chemistry, especially in understanding the interactions with other chemicals and the degradation processes in natural environments (Bobrowski et al., 1994).

Removal of Benzophenone-4 from Water

The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, which may include derivatives of 3,4-Dimethyl-3'-morpholinomethyl benzophenone, highlights the importance of these compounds in water treatment and environmental remediation (Zhou et al., 2018).

properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-6-7-19(12-16(15)2)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAHESXSDJDPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643090
Record name (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-3'-morpholinomethyl benzophenone

CAS RN

898791-74-7
Record name Methanone, (3,4-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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